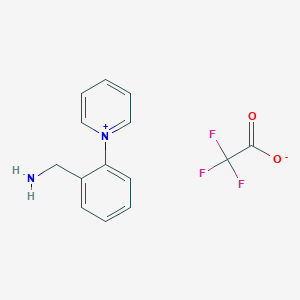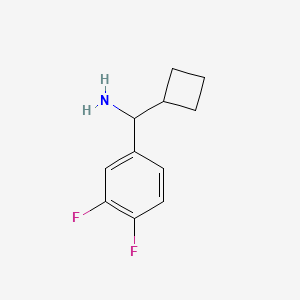
Cyclobutyl(3,4-difluorophenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(3,4-difluorophenyl)methanamine is an organic compound with the molecular formula C11H13F2N It is characterized by a cyclobutyl group attached to a methanamine moiety, which is further substituted with 3,4-difluorophenyl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclobutyl(3,4-difluorophenyl)methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a variety of methods, including cyclization reactions.
Introduction of the 3,4-Difluorophenyl Group: This step involves the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 3 and 4 positions. This can be achieved using fluorinating agents under controlled conditions.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the cyclobutyl-3,4-difluorophenyl intermediate. This can be done through amination reactions using suitable amine sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclobutyl(3,4-difluorophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl(3,4-difluorophenyl)methanone, while reduction may produce cyclobutyl(3,4-difluorophenyl)methanol.
Applications De Recherche Scientifique
Cyclobutyl(3,4-difluorophenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclobutyl(3,4-difluorophenyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological effects.
Comparaison Avec Des Composés Similaires
Cyclobutyl(3,4-difluorophenyl)methanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Cyclobutyl(3,4-difluorophenyl)methanol, Cyclobutyl(3,4-difluorophenyl)methanone.
Uniqueness: The presence of the methanamine group and the specific substitution pattern on the phenyl ring confer unique chemical and biological properties to this compound, distinguishing it from its analogs.
Propriétés
Formule moléculaire |
C11H13F2N |
|---|---|
Poids moléculaire |
197.22 g/mol |
Nom IUPAC |
cyclobutyl-(3,4-difluorophenyl)methanamine |
InChI |
InChI=1S/C11H13F2N/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7,11H,1-3,14H2 |
Clé InChI |
PCCLNNPQUIAZIN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C(C2=CC(=C(C=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


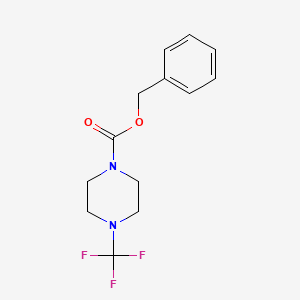


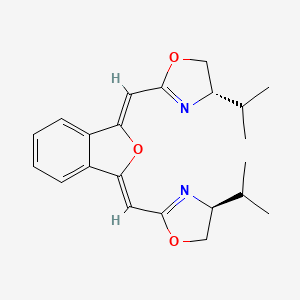
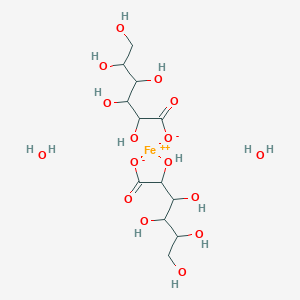
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
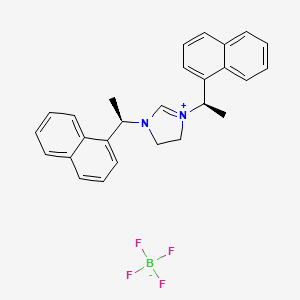
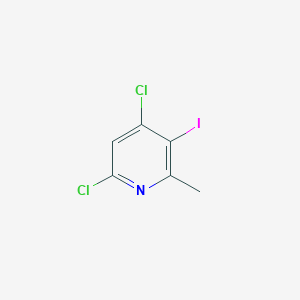
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
